molecular formula C₁₉H₂₅D₉N₄O₃ B1158527 Boceprevir Metabolite M15-d9

Boceprevir Metabolite M15-d9

Cat. No.: B1158527
M. Wt: 375.55
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boceprevir Metabolite M15-d9 is a deuterated, stable isotope-labeled form of a metabolite of Boceprevir, which is a direct-acting antiviral and an inhibitor of the Hepatitis C virus (HCV) NS3/4A serine protease . This compound is specifically designed for use in research and is a critical tool for quantitative bioanalytical method development, particularly in mass spectrometry-based assays. Its primary application is serving as an internal standard, enabling researchers to achieve more accurate and reliable quantification of the native Boceprevir Metabolite M15 in complex biological matrices such as plasma, serum, and tissue homogenates. By minimizing variability during sample preparation and analysis, it ensures high-quality pharmacokinetic and metabolism data . The molecular formula of this compound is C 19 H 25 D 9 N 4 O 3 and it has a molecular weight of 375.55 g/mol . The "d9" designation indicates that nine hydrogen atoms in the molecule have been replaced with deuterium (a stable isotope of hydrogen), giving it nearly identical chemical properties to the non-labeled metabolite but a distinct mass. As a labeled metabolite of Boceprevir, it is essential for studying the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for understanding and optimizing therapeutic efficacy . This product is offered for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. It is recommended to store the compound in a refrigerator at 2-8°C to ensure long-term stability .

Properties

Molecular Formula

C₁₉H₂₅D₉N₄O₃

Molecular Weight

375.55

Synonyms

(1R,2S,5S)-3-[(2S)-2-[[[[1,1-(Dimethylethyl-d9)]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbamide; 

Origin of Product

United States

Metabolic Pathways and Enzymatic Formation of Boceprevir Metabolites

Aldo-Keto Reductase (AKR)-Mediated Reduction Pathways in Boceprevir (B1684563) Metabolism

The primary metabolic pathway for boceprevir is mediated by the aldo-ketoreductase system, which leads to the formation of a diastereomeric mixture of ketone-reduced metabolites. drugbank.com These metabolites, primarily M28 and M31, result from the reduction of a carbonyl group on the boceprevir molecule and represent the most significant clearance pathway for the parent compound. nih.govresearchgate.net

Identification of Specific AKR Isoforms (e.g., AKR1C2, AKR1C3) Involved in Keto-Reduction

Laboratory studies utilizing recombinant human aldo-keto reductases have pinpointed specific isoforms responsible for boceprevir's reductive metabolism. nih.gov Screening has demonstrated that AKR1C2 and AKR1C3, in particular, exhibit catalytic activity that leads to the formation of the M+2 metabolites, identified as M28 and M31. nih.govresearchgate.net These findings suggest that these two cytosolic enzymes are the key mediators of the primary metabolic fate of boceprevir in humans. researchgate.net

Characterization of Reductase Activity in Relevant Biological Systems (e.g., Human Liver Microsomes, S9 Fractions, Cytosol)

The enzymatic activity responsible for boceprevir's reduction has been characterized in various human liver subcellular fractions. In studies using an NADPH-generating system, human liver cytosol demonstrated the highest capacity for converting boceprevir to its M28 metabolite, transforming approximately 68% of the parent compound. nih.gov Liver S9 fractions, which contain both microsomal and cytosolic enzymes, converted about 28% of boceprevir to M28. nih.gov The pronounced activity in the cytosol fraction is consistent with the primary role of cytosolic AKR enzymes in this metabolic pathway. nih.gov

To further confirm the involvement of AKRs, inhibition studies were conducted. The formation of the M28 metabolite was significantly inhibited by known AKR inhibitors, providing strong evidence for their role in the carbonyl reduction of boceprevir. nih.govresearchgate.net

Table 1: Inhibition of Boceprevir Metabolite M28 Formation

InhibitorConcentrationPercentage Inhibition (%)Reference
Flufenamic Acid100 µM80.3 nih.govresearchgate.net
Mefenamic Acid200 µM83.7 nih.govresearchgate.net
Phenolphthalein100 µM86.1 nih.govresearchgate.net
Diazepam100 µM75.1 researchgate.net
Ibuprofen1 mM70.0 researchgate.net
Diflunisal200 µM89.4 researchgate.net

Kinetic Studies of Enzymatic Metabolite Formation

Kinetic analyses of the recombinant AKR1C2 and AKR1C3 enzymes were performed to determine their efficiency in forming the M28 metabolite from boceprevir. The studies revealed differences in their catalytic efficiency, with AKR1C3 showing a higher intrinsic clearance (Vmax/Km) than AKR1C2. researchgate.net This suggests that AKR1C3 may be the preferential enzyme for the biotransformation of boceprevir into its primary keto-reduced metabolites within the human liver cytosol. researchgate.net

Table 2: Enzyme Kinetic Parameters for M28 Formation from Boceprevir

EnzymeKm (µM)Vmax (nmol/mg per min)Intrinsic Clearance (Vmax/Km) (µl/mg per min)Reference
AKR1C216.4 ± 4.60.361 ± 0.0422.0 researchgate.net
AKR1C327.4 ± 4.50.846 ± 0.0630.9 researchgate.net

Cytochrome P450 (CYP)-Mediated Oxidative Metabolism in Boceprevir Disposition

While reductive metabolism is the primary route, boceprevir also undergoes a secondary, less extensive metabolic pathway involving oxidation. drugbank.comxiahepublishing.com This oxidative metabolism is catalyzed by the cytochrome P450 (CYP) enzyme system. nih.gov

Role of CYP3A4/5 in Boceprevir Oxidation

Investigations into the specific CYP isoforms have identified CYP3A4 and CYP3A5 as the principal enzymes responsible for the oxidative metabolism of boceprevir. nih.govresearchgate.net Studies conducted with human liver microsomes showed that the formation of oxidative metabolites was catalyzed by CYP3A4 and CYP3A5. nih.gov Furthermore, experiments using a panel of recombinant human CYP enzymes confirmed that CYP3A4 and CYP3A5 exhibited the highest turnover rates for boceprevir, underscoring their central role in this pathway. nih.govresearchgate.net Boceprevir itself is also known to be a strong inhibitor of CYP3A4/5. nih.govnih.gov

Interplay between Reductive and Oxidative Pathways in Metabolite Cascade

The clearance of boceprevir is not solely dependent on one enzymatic system. This dual mechanism of biotransformation means that the drug is less susceptible to significant drug-drug interactions that might arise from the inhibition or induction of a single pathway. nih.govresearchgate.net For instance, if a co-administered drug were to inhibit the CYP3A4/5 pathway, the robust AKR-mediated reductive pathway would still be available for boceprevir clearance, mitigating the impact of the interaction. nih.gov

Preclinical Disposition and Pharmacokinetics of Boceprevir Metabolites

In Vitro Metabolic Stability and Turnover of Boceprevir (B1684563) and its Metabolites

In vitro studies using human liver fractions have been instrumental in elucidating the metabolic pathways of Boceprevir. nih.govresearchgate.net Incubations with human liver S9 and cytosol fractions demonstrated significant conversion of Boceprevir into its major ketone-reduced metabolites, designated in studies as M28 and M31. nih.govsci-hub.se Specifically, liver cytosol was highly efficient, converting approximately 68% of the parent drug to the metabolite M28. nih.gov

Further investigations with recombinant human enzymes identified AKR1C2 and AKR1C3 as the primary enzymes responsible for the formation of these major M+2 (ketone-reduced) metabolites. nih.govresearchgate.net The formation of these metabolites was significantly inhibited by known AKR inhibitors such as flufenamic acid and mefenamic acid, confirming the role of this enzymatic pathway. nih.govresearchgate.net

Excretion Pathways of Boceprevir Metabolites in Animal Models

Following administration, Boceprevir and its metabolites are eliminated predominantly through the feces. drugbank.com Studies tracking radiolabeled Boceprevir show that approximately 79% of the dose is excreted in the feces, with a much smaller fraction (around 9%) found in the urine. nih.govdrugbank.com

Tissue Distribution of Boceprevir and Metabolites in Preclinical Species

Preclinical studies in rats have shown that Boceprevir partitions effectively into the liver, which is the target organ for its antiviral activity against the Hepatitis C virus. nih.gov A high liver-to-plasma concentration ratio of approximately 30 was observed in rats, indicating favorable uptake by the target tissue. nih.govresearchgate.net This efficient distribution to the liver is a key pharmacokinetic property that supported its selection as a clinical candidate. researchgate.net

While detailed quantitative tissue distribution data for the individual metabolites of Boceprevir in preclinical species are limited, the high concentration of the parent drug in the liver suggests that this is also the primary site of metabolite formation. nih.gov Given that the metabolites are more polar than the parent drug, their subsequent distribution and elimination characteristics would be expected to differ, though specific studies detailing these aspects were not found. General principles of pharmacokinetics suggest that metabolites are often more readily eliminated from the body.

Comparative Pharmacokinetics of Parent Drug and Key Metabolites in Preclinical Systems

A defining feature of Boceprevir's pharmacokinetic profile is the high systemic exposure of its primary metabolites relative to the parent compound. Following oral administration, the diastereomeric mixture of ketone-reduced metabolites circulates at concentrations significantly higher than Boceprevir itself. nih.govfda.gov Studies have reported that the mean exposure to these major metabolites is approximately four times greater than that of the parent drug. nih.govfda.govdrugbank.com

The parent drug, Boceprevir, demonstrates moderate oral bioavailability in preclinical species, ranging from 24% to 34% in rats, dogs, and mice. nih.gov It has a reported elimination half-life of 4.2 hours in rats and 1.1 hours in dogs. nih.gov The significant conversion to the ketone-reduced metabolites indicates a high first-pass metabolism effect mediated by AKR enzymes in the liver. nih.govnih.gov These primary metabolites are considered inactive against the HCV protease. nih.gov

The table below summarizes key preclinical pharmacokinetic parameters for the parent drug, Boceprevir.

ParameterRatDogMouse
Oral Bioavailability24-26%30%34%
Half-Life (t½)4.2 hours1.1 hoursNot Reported
Liver/Plasma Ratio~30Not ReportedNot Reported
Metabolite Exposure vs. Parent~4-fold greater (data from human studies, preclinical comparison not specified)

Advanced Analytical Methodologies for Boceprevir Metabolite M15 D9

Chromatographic Separation Techniques for Metabolite Profiling (e.g., LC)

Liquid chromatography (LC) stands as a cornerstone for the separation and profiling of Boceprevir (B1684563) and its metabolites from complex biological matrices. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most commonly employed techniques due to their high resolution and sensitivity. iajpr.comnih.gov

For the effective separation of Boceprevir and its metabolites, reversed-phase (RP) chromatography is frequently utilized. iajpr.comsemanticscholar.org This technique employs a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. More hydrophobic compounds, like Boceprevir and some of its metabolites, will have a stronger interaction with the stationary phase and thus a longer retention time.

The optimization of chromatographic conditions is critical to achieve good separation of the parent drug from its various metabolites. This includes the careful selection of the stationary phase (e.g., C18 columns), the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile), the gradient elution program, and the column temperature. iajpr.comsemanticscholar.org A developed and validated RP-HPLC method for Boceprevir and its related impurities utilized an X-Terra RP-8 column with a gradient mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile, maintained at a temperature of 45°C. iajpr.com

Table 1: Example of Chromatographic Conditions for Boceprevir Analysis

ParameterCondition
Chromatographic SystemRP-HPLC
ColumnX-Terra RP-8, 250 mm x 4.6 mm, 5 µm
Mobile Phase0.1 M Ammonium Acetate (pH 7.5) and Acetonitrile (Gradient)
Flow Rate1.0 mL/min
Column Temperature45°C
Detection Wavelength235 nm

Mass Spectrometric Characterization of Boceprevir Metabolite M15-d9

Mass spectrometry (MS) is an indispensable tool for the characterization of drug metabolites, providing vital information on their molecular weight and structure. When coupled with a separation technique like LC (LC-MS), it allows for the sensitive and specific detection of metabolites in complex mixtures.

Application of High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique for the structural elucidation of unknown metabolites. nih.govbohrium.com HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements, typically with an error of less than 5 ppm. nih.gov This level of accuracy allows for the unambiguous determination of the elemental composition of a metabolite. bohrium.comresearchgate.net

The structural elucidation of a metabolite like this compound using HRMS involves several steps. Initially, the accurate mass of the parent ion is used to determine its molecular formula. Subsequently, tandem mass spectrometry (MS/MS) experiments are performed. In MS/MS, the parent ion is isolated and fragmented, and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides crucial information about the structure of the molecule, allowing for the identification of the site of metabolic modification. nih.gov

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry is the gold standard for the accurate quantification of analytes in biological samples. This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. For the quantification of Boceprevir Metabolite M15, the deuterated analog, this compound, would serve as the ideal internal standard. nih.gov

A known amount of the deuterated internal standard is added to the sample before any sample preparation steps. The sample is then processed, and the analyte and the internal standard are analyzed by LC-MS. Since the analyte and the internal standard have nearly identical chemical and physical properties, any loss of analyte during sample preparation and analysis is compensated for by a proportional loss of the internal standard. The concentration of the analyte is then determined by comparing the ratio of the mass spectrometric response of the analyte to that of the internal standard. nih.gov

Development and Validation of Bioanalytical Methods for this compound in Preclinical Matrices

The development and validation of robust bioanalytical methods are essential for the reliable quantification of drug metabolites in preclinical studies. onlinepharmacytech.infoitrlab.com These methods are crucial for understanding the pharmacokinetics and metabolism of a new drug candidate. nih.gov The process involves several key stages:

Method Development: This stage focuses on optimizing the sample preparation, chromatographic, and mass spectrometric conditions to achieve the desired sensitivity, selectivity, and throughput. scispace.com Sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to remove interferences from the biological matrix. onlinepharmacytech.info

Method Validation: Once a method is developed, it must be rigorously validated to ensure its reliability. scispace.com The validation process assesses several parameters, including:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of scatter between a series of measurements.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Table 2: Key Parameters for Bioanalytical Method Validation

Validation ParameterDescription
SpecificityEnsures no interference from endogenous components or other metabolites.
AccuracyTypically expressed as the percentage of the nominal concentration.
PrecisionAssessed at both intra-day and inter-day levels.
LinearityDetermined by a calibration curve over a defined concentration range.
LOQThe lowest standard on the calibration curve.
StabilityEvaluated under various conditions (e.g., freeze-thaw, bench-top).

Utility of Deuterated Standards (M15-d9) in Metabolism Studies and Quantitative Analysis

Deuterated standards, such as this compound, play a pivotal role in drug metabolism and pharmacokinetic studies. nih.gov The substitution of hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher mass but virtually identical physicochemical properties to the unlabeled counterpart. researchgate.net

The primary utility of deuterated standards lies in their use as internal standards in quantitative bioanalysis by mass spectrometry. nih.gov As described in section 4.2.2, their use in isotope dilution mass spectrometry allows for highly accurate and precise quantification by correcting for variability in sample preparation and instrument response.

Furthermore, deuterated compounds can be used to investigate metabolic pathways. By administering a deuterated version of a drug, researchers can track the formation of its metabolites using mass spectrometry. The presence of the deuterium label in a metabolite confirms its origin from the administered drug. This approach can help in identifying and characterizing novel metabolic pathways. researchgate.net The use of deuterated analogs can also provide insights into the kinetic isotope effect, which can influence the rate of metabolism. researchgate.net

In Vitro Mechanistic Characterization of Boceprevir Metabolites

Substrate Specificity and Enzyme Kinetics for Metabolite-Forming Enzymes

In vitro studies have identified the key enzymes responsible for the formation of boceprevir's major metabolites. The primary metabolic pathway for boceprevir (B1684563) is the reduction of its ketoamide group, leading to the formation of diastereomeric hydroxyl amide metabolites, principally M28 and M31. researchgate.netsci-hub.se This reduction is catalyzed by cytosolic aldo-keto reductases (AKRs), with AKR1C2 and AKR1C3 showing the most significant catalytic activity. nih.govresearchgate.net The formation of these metabolites is considerably higher in human liver cytosol compared to liver microsomes, confirming the primary role of these cytosolic enzymes. nih.gov

A lesser metabolic pathway for boceprevir involves oxidation, which is mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. nih.govresearchgate.net These enzymes are located in the liver microsomes and are responsible for the formation of various oxidative metabolites. nih.gov

Enzyme kinetic studies have been conducted to determine the parameters for the formation of the major ketone-reduced metabolites, M28 and M31, in human liver cytosol. researchgate.net The Michaelis-Menten constant (Km) and maximum velocity (Vmax) have been characterized for these biotransformations.

Table 1: Enzyme Kinetic Parameters for the Formation of Boceprevir Metabolites M28 and M31 in Human Liver Cytosol

Metabolite Km (µM) Vmax (pmol/min/mg protein) Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)
M28 13.0 28.6 2.2
M31 12.5 35.0 2.8

Data derived from in vitro studies with human liver cytosol. researchgate.net

The similar intrinsic clearance values for the formation of M28 and M31 suggest that both are formed with comparable efficiency in vitro. researchgate.net

Inhibition and Induction Studies of Relevant Metabolic Enzymes by Boceprevir

While there is a lack of specific data on the inhibitory or inductive effects of boceprevir's metabolites, extensive research has been conducted on the parent compound, boceprevir. Boceprevir itself is a potent inhibitor of CYP3A4/5. nih.govnatap.orgnih.gov This inhibition is significant as CYP3A4/5 is responsible for the metabolism of a large number of commonly prescribed drugs. nih.gov The co-administration of boceprevir with drugs that are substrates of CYP3A4 can lead to increased plasma concentrations of these drugs, potentially increasing the risk of adverse effects. natap.org

In vitro studies have shown that boceprevir is a reversible, time-dependent inhibitor of CYP3A4. researchgate.net However, it does not significantly inhibit other major CYP450 enzymes such as CYP1A2, 2C8, 2C9, and 2C19. researchgate.net There is also little to no evidence of boceprevir causing induction of these enzymes. researchgate.net

Boceprevir is also a substrate and a weak inhibitor of the drug transporter P-glycoprotein (P-gp). nih.govnih.gov The clinical significance of this weak inhibition is considered to be limited at therapeutic concentrations. nih.gov

It is important to note that while the ketone-reduced metabolites of boceprevir are considered pharmacologically inactive against the hepatitis C virus, their potential to inhibit or induce drug-metabolizing enzymes has not been extensively reported. nih.gov

Metabolite Stability in Various Biological Incubation Systems

There is limited publicly available data specifically detailing the stability of individual boceprevir metabolites, such as M28 and M31, in these in vitro systems. However, the parent drug, boceprevir, is known to be extensively metabolized. In incubations with human liver S9 and cytosol fractions, boceprevir is significantly converted to its metabolites. nih.gov For instance, in the presence of an NADPH-generating system, human liver S9 and cytosol converted approximately 28% and 68% of boceprevir to the M28 metabolite, respectively. nih.gov This indicates that the parent compound has a relatively high turnover in these systems, leading to the formation of its metabolites.

The general approach to assessing metabolic stability in vitro involves incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time to determine parameters like half-life (t1/2) and intrinsic clearance (Clint). solvobiotech.combienta.net While these studies have been performed for the parent drug, boceprevir, specific half-life and intrinsic clearance values for its metabolites in these systems are not well-documented in the literature.

Species Dependent Metabolism of Boceprevir and Its Metabolites

Comparative Metabolic Profiling Across Preclinical Animal Models (e.g., Rats, Dogs, Mice, Monkeys)

Preclinical studies have revealed that Boceprevir (B1684563) is extensively metabolized across all species investigated, with the parent drug accounting for a minor fraction of the eliminated dose. The primary metabolic pathways identified in preclinical models such as mice, rats, and dogs are consistent, involving two main routes: reduction of the ketoamide group by aldo-keto reductase (AKR) to form hydroxyl amide metabolites, and to a lesser extent, oxidation primarily mediated by the cytochrome P450 enzyme CYP3A5. Current time information in Singapore.

Boceprevir itself is a mixture of two diastereomers, SCH 534128 and SCH 534129, which undergo in vivo interconversion. The equilibrium ratio of these diastereomers varies significantly across species, indicating differences in the enzymatic handling of the molecule.

Furthermore, the exposure to major circulating metabolites relative to the parent drug shows substantial interspecies variability. For instance, the exposure ratio of SCH 629144, a predominant circulating human metabolite, to Boceprevir differs dramatically between rodents, monkeys, and humans. nih.gov

Below are tables summarizing the comparative metabolic data for Boceprevir across different species.

Table 1: In Vivo Diastereomer Equilibrium Ratios of Boceprevir (SCH 534128 : SCH 534129)

SpeciesAUC Ratio (SCH 534128 : SCH 534129)Reference
Mice~1.2 : 1 nih.gov
Rats1 : 1 nih.gov
Monkeys0.17 : 1 nih.gov
Humans~2.2 : 1 nih.gov

Table 2: Comparative Exposure Ratios of a Major Metabolite (SCH 629144) to Parent Boceprevir

SpeciesAUC Ratio (Metabolite : Boceprevir)Reference
Rats~0.07 : 1 nih.gov
Mice0.8 : 1 nih.gov
Monkeys7.5 : 1 nih.gov
Humans4 : 1 nih.gov

Identification of Interspecies Differences in Metabolic Pathways

The primary metabolic pathways for Boceprevir—keto-reduction and oxidation—are qualitatively similar across the tested species. However, significant quantitative and enzymatic differences exist.

The most striking difference lies in the balance between these two pathways and the specific enzymes involved. In preclinical animal models, the main route is reduction via AKR, with a minor role for CYP3A5-mediated oxidation. Current time information in Singapore. In humans, while these two pathways are also present, the specific enzymes have been identified with greater precision. The keto-reduced metabolites M28 and M31 are formed by AKR1C2 and AKR1C3, while the oxidative metabolism is catalyzed by both CYP3A4 and CYP3A5. nih.gov

This difference in the specific CYP3A enzymes involved (CYP3A5 in animals vs. CYP3A4/5 in humans) can be critical, as the expression and activity of these enzymes vary between species. elsevier.es The dramatic variation in the exposure to the metabolite SCH 629144, as shown in Table 2, underscores these quantitative differences in metabolic pathways. Rats exhibit very low exposure to this metabolite relative to the parent drug, whereas monkeys have a significantly higher exposure than even humans. nih.gov This suggests that the metabolic pathways leading to the formation and clearance of SCH 629144 are differentially regulated across species.

Translational Implications of Species Differences for Preclinical Models

The observed interspecies differences in Boceprevir metabolism have significant translational implications for the use of preclinical models to predict human pharmacokinetics and safety. The goal of preclinical metabolism studies is to ensure that the animal models chosen for toxicology studies are exposed to a similar metabolic profile as humans, covering all major human metabolites. elsevier.es

The substantial variation in the diastereomer ratios and metabolite exposure ratios for Boceprevir highlights the challenges in extrapolating data from animal models to humans. For example, the low exposure to the major human metabolite SCH 629144 in rats (~0.07:1 ratio) suggests that rats may not be an adequate model to assess the potential toxicity of this specific metabolite. nih.gov In contrast, mice (0.8:1 ratio) and monkeys (7.5:1 ratio) provide higher exposure to this metabolite, making them potentially more suitable for safety assessments, although the exposure in monkeys is supra-physiological compared to humans (4:1 ratio). nih.gov

These differences emphasize the importance of conducting metabolic studies in multiple species to understand the full range of potential metabolites and to select the most appropriate toxicological species. Failure to do so could lead to an incomplete understanding of the drug's safety profile in humans. The discrepancies in CYP3A enzyme activity between species further complicate direct extrapolation and necessitate careful consideration when predicting drug-drug interactions. elsevier.es Ultimately, a comprehensive understanding of these species-specific metabolic pathways is crucial for the successful clinical development of a drug candidate.

Synthetic Approaches and Derivatization of Boceprevir Metabolite M15 D9

Chemical Synthesis of Deuterated Boceprevir (B1684563) Metabolite M15-d9

The synthesis of Boceprevir Metabolite M15-d9 is a multi-step process that requires the initial synthesis of the deuterated parent drug, Boceprevir-d9, followed by conversion to the target metabolite.

The primary metabolic pathway for Boceprevir involves the aldo-ketoreductase (AKR)-mediated reduction of its α-ketoamide functional group to a hydroxy amide. nih.govnih.gov This ketone-reduced product is the basis for Metabolite M15. The "-d9" designation indicates that nine hydrogen atoms on the terminal tert-butyl group of the molecule have been replaced with deuterium (B1214612).

The synthesis of the deuterated precursor begins with a commercially available deuterated starting material, tert-butyl chloride-d9. A Grignard reagent is formed from tert-butyl chloride-d9, which then reacts to produce trimethylacetaldehyde-d9. researchgate.net This deuterated aldehyde is a crucial building block that carries the stable isotope label through the subsequent synthetic sequence. This building block is then incorporated into the full structure of Boceprevir through a series of organic reactions, including the formation of aminonitriles and subsequent amide couplings, ultimately yielding Boceprevir-d9. researchgate.net

Once Boceprevir-d9 is obtained, it can be converted to the M15-d9 metabolite. This transformation can be achieved through two primary routes:

Chemical Reduction: Selective chemical reduction of the α-ketoamide in Boceprevir-d9 using a suitable reducing agent can yield the desired hydroxy amide structure of M15-d9.

Biotransformation: Utilizing enzymatic methods, such as microbial biotransformation, can mimic the natural metabolic process. hyphadiscovery.com This involves exposing the deuterated parent drug to microorganisms or isolated enzymes known to perform the specific ketone reduction. hyphadiscovery.com

StepDescriptionKey Reagents/MethodsPrecursor/Product
1 Formation of Deuterated Aldehydetert-butyl chloride-d9, MagnesiumTrimethylacetaldehyde-d9
2 Synthesis of Deuterated Parent DrugTrimethylacetaldehyde-d9, other non-labeled precursorsBoceprevir-d9
3 Conversion to MetaboliteSelective reducing agents or Biotransformation (e.g., AKR enzymes)This compound

Strategies for Deuterium Incorporation in Metabolite Synthesis

The introduction of deuterium into a drug molecule or its metabolite is a precise process designed to leverage the kinetic isotope effect, which can alter metabolic rates without changing the fundamental pharmacology of the compound. researchgate.netnih.gov For this compound, the strategy revolves around creating a stable, non-exchangeable label. Several methods exist for deuterium incorporation in organic synthesis. researchgate.netacs.org

Key Strategies for Deuteration:

Use of Deuterated Building Blocks: This is the most common and precise method for synthesizing complex molecules like Boceprevir-d9. nih.gov It involves starting the synthesis with a simple, commercially available molecule that already contains deuterium at the desired positions. For M15-d9, the use of tert-butyl chloride-d9 ensures that the deuterium atoms are located on the metabolically stable tert-butyl group with high isotopic purity. researchgate.netnih.gov This method avoids the issue of incomplete or non-selective deuteration that can occur with other techniques. acs.org

Hydrogen-Deuterium Exchange (H/D Exchange): This method involves swapping existing hydrogen atoms on a molecule with deuterium from a source like a deuterated solvent (e.g., D₂O) or deuterium gas, often requiring a catalyst. researchgate.net While cost-effective, this strategy can lack specificity and may not be suitable for placing labels at a precise location in a complex molecule. It is also not ideal for creating labels on C-H bonds that are not acidic.

Reductive Deuteration: This technique uses deuterium-based reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium while reducing a functional group like a ketone or an ester. researchgate.net This method is highly effective for specific transformations but is dependent on the presence of a suitable functional group at the target site for deuteration.

The table below compares these common strategies.

StrategyPrecision & SelectivityIsotopic PurityApplication to this compound
Deuterated Building Blocks HighHighIdeal Method: Used to incorporate the d9-label via tert-butyl chloride-d9. researchgate.net
H/D Exchange Variable to LowVariableNot suitable for the stable, non-acidic C-H bonds of the tert-butyl group.
Reductive Deuteration High (at functional group)HighNot applicable for labeling the tert-butyl group but could be used elsewhere if needed.

Preparation of Metabolite Reference Standards for Research Applications

The primary application of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. iaea.orgpharmaffiliates.com In pharmaceutical research, particularly in pharmacokinetic studies, SIL-IS are essential for accurately measuring the concentration of the unlabeled drug metabolite in biological samples (e.g., plasma, urine) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgscispace.comclearsynth.com

The labeled standard is added in a known quantity to a sample. Because the SIL-IS has nearly identical chemical and physical properties to the actual metabolite, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. acanthusresearch.com However, due to its higher mass, it can be distinguished from the unlabeled analyte by the detector. This allows it to serve as a precise reference to correct for variations in the analytical process, ensuring accurate quantification. clearsynth.com

The preparation of a high-quality reference standard involves more than just chemical synthesis. Several critical factors must be met:

High Isotopic Purity: The reference material must contain a very low percentage of the unlabeled species. The presence of unlabeled analyte in the deuterated standard can interfere with the measurement of the actual sample, leading to inaccurate results. tandfonline.com

Chemical Purity: The standard must be free from other chemical impurities that could interfere with the analysis. This is typically achieved through rigorous purification techniques like high-performance liquid chromatography (HPLC).

Label Stability: Deuterium atoms must be placed in positions where they will not exchange with hydrogen atoms from the solvent or matrix. acanthusresearch.comhilarispublisher.com The C-D bonds on the tert-butyl group of M15-d9 are highly stable and non-exchangeable, making it an excellent internal standard. hilarispublisher.com

Structural Confirmation: The exact structure and location of the deuterium labels must be confirmed using advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

The quality specifications for a typical deuterated reference standard are outlined below.

ParameterSpecificationAnalytical MethodRationale
Chemical Purity Typically ≥98%HPLC, LC-UVEnsures that the measured response is only from the target compound.
Isotopic Purity Typically ≥99% deuterium incorporationMass SpectrometryMinimizes interference from any residual unlabeled compound. tandfonline.com
Isotopic Stability No H/D exchange observedNMR, LC-MS/MSConfirms the label will not be lost during sample handling or analysis. hilarispublisher.com
Structure Verification Conforms to expected structure¹H-NMR, ¹³C-NMR, MSConfirms the identity of the compound and the position of the labels.

Emerging Research Applications and Methodological Advancements for Boceprevir Metabolite M15 D9

Integration of Metabolite M15-d9 in Advanced Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Research

Preclinical ADME studies are fundamental to drug development, providing critical insights into how a substance is handled by an organism. The quantification of major and unique human metabolites is a key component of these studies, ensuring that preclinical safety assessments adequately cover the metabolic profile observed in humans.

The use of Boceprevir (B1684563) Metabolite M15-d9 is central to determining the quantitative profile of the native M15 metabolite in various biological matrices during these preclinical investigations. In a typical ADME study, a test system (e.g., animal models, human liver microsomes) is exposed to boceprevir. Subsequently, samples such as plasma, urine, feces, and tissue homogenates are collected. To accurately measure the concentration of the M15 metabolite formed in these samples, a known amount of Boceprevir Metabolite M15-d9 is added to each sample prior to analysis. This process, known as "spiking," allows the deuterated standard to co-elute with the native M15 during chromatographic separation. texilajournal.com Because the stable isotope-labeled internal standard has virtually identical physicochemical properties to the analyte, it experiences the same extraction inefficiencies and ionization suppression or enhancement in the mass spectrometer. scispace.comresearchgate.net By comparing the signal intensity of the native M15 to that of the known concentration of M15-d9, researchers can calculate the exact concentration of the M15 metabolite, thereby overcoming variability inherent in the analytical process. nih.gov This accurate quantification is vital for constructing a complete picture of boceprevir's metabolic fate, calculating clearance pathways, and determining tissue distribution of key metabolites.

Table 1: Application of this compound in Preclinical ADME Studies

ADME ComponentResearch QuestionRole of this compound
Absorption Is Metabolite M15 formed pre-systemically in the gut wall or liver?Enables precise quantification of M15 in portal vs. systemic circulation to assess first-pass metabolism.
Distribution Does Metabolite M15 accumulate in specific tissues (e.g., liver)?Used as an internal standard to quantify M15 levels in various tissue homogenates.
Metabolism What is the rate of formation and clearance of Metabolite M15?Allows for accurate determination of M15 concentrations over time to calculate pharmacokinetic parameters.
Excretion Is Metabolite M15 primarily eliminated in urine or feces?Facilitates quantification of M15 in excreta to determine the primary routes of elimination.

Novel Bioanalytical Strategies for Trace Metabolite Detection and Quantification

The detection and quantification of drug metabolites, which often exist at concentrations far lower than the parent drug, present significant analytical challenges. technologynetworks.com Modern bioanalytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offer the high sensitivity and selectivity required for this task. researchgate.netbioanalysis-zone.com The development of robust LC-MS/MS methods is heavily reliant on the use of appropriate internal standards, with stable isotope-labeled (SIL) compounds like this compound being the gold standard. texilajournal.comnih.gov

A novel bioanalytical strategy involves using the SIL internal standard to ensure accuracy across the entire analytical workflow. During method development, this compound is used to optimize sample extraction procedures and chromatographic conditions. In the validation phase, it is essential for assessing key parameters such as linearity, accuracy, precision, and matrix effects, as stipulated by regulatory guidelines. The co-elution of the analyte and the SIL internal standard ensures that any variability introduced during sample preparation or ionization is nullified, as the ratio of the analyte to the internal standard remains constant. scispace.com This is particularly crucial when dealing with trace levels of metabolites in complex matrices like plasma or tissue, where ion suppression can significantly impact signal intensity. clearsynth.com The use of M15-d9 allows for the confident quantification of M15 even at the picogram or femtogram level, enabling a more detailed understanding of minor metabolic pathways. technologynetworks.com

Table 2: Bioanalytical Method Validation Parameters Using a Stable Isotope-Labeled Internal Standard

Validation ParameterDescriptionHow this compound is Used
Accuracy The closeness of the measured concentration to the true value.The consistent response ratio between M15 and M15-d9 ensures measurements are not skewed by analytical variability.
Precision The degree of scatter in results from multiple analyses of the same sample.Compensates for random variations in extraction and injection, leading to lower coefficients of variation (%CV).
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.As M15-d9 is affected by matrix effects nearly identically to M15, the ratio remains unaffected, ensuring reliable results across different biological lots. nih.gov
Recovery The efficiency of the extraction process.The ratio of M15 to M15-d9 is independent of absolute recovery, correcting for any sample loss during preparation.
Linearity The ability to obtain test results directly proportional to the concentration of the analyte.Ensures a consistent response ratio across the entire calibration range.

Application in Mechanistic Pharmacometabolomics Research

Pharmacometabolomics is an emerging field that utilizes the comprehensive analysis of metabolites in biological systems to predict or evaluate drug efficacy and toxicity. researchgate.netnih.gov By linking an individual's metabolic profile (metabotype) to their response to a drug, pharmacometabolomics aims to advance personalized medicine. creative-proteomics.com This research critically depends on the ability to accurately quantify specific metabolites that may serve as biomarkers of drug response or adverse events.

In the context of boceprevir, mechanistic pharmacometabolomics studies would seek to understand how variations in the formation of metabolites like M15 relate to clinical outcomes. For example, higher or lower concentrations of M15 could potentially be correlated with the antiviral efficacy or the incidence of side effects. To investigate such correlations, researchers need highly accurate quantitative data from patient samples. This compound is the enabling tool for generating this data. By using M15-d9 as an internal standard, researchers can confidently compare M15 levels across large patient cohorts, knowing that the measurements are precise and free from analytical artifacts. nih.gov This allows for the identification of statistically significant relationships between the metabolic phenotype (i.e., the ability to produce M15) and the drug response phenotype, potentially uncovering novel mechanisms of action or toxicity. nih.gov

Table 3: Hypothetical Research Findings in Boceprevir Pharmacometabolomics

Patient CohortMean Baseline M15 Concentration (ng/mL)*Sustained Virologic Response (SVR) RateCorrelation Analysis
Low M15 Producers (n=50) 15.2 ± 4.168%A lower M15:Boceprevir ratio may be associated with a higher likelihood of achieving SVR.
High M15 Producers (n=50) 78.5 ± 15.352%A higher M15:Boceprevir ratio could indicate a metabolic shift that potentially reduces drug efficacy.

*Quantified using an LC-MS/MS assay with this compound as the internal standard.

Q & A

Q. How to validate M15-d9 as a biomarker for Boceprevir efficacy?

  • Answer : In phase II trials, correlate M15-d9 trough concentrations (Cₜᵣₒᵤgₕ) with sustained virologic response (SVR) using receiver operating characteristic (ROC) curves. Establish a target AUC₀–₂₄ of ≥20 µg·h/mL for efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.